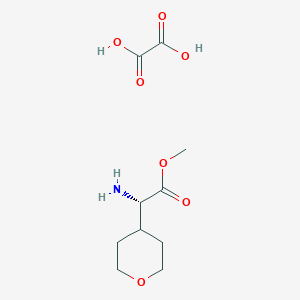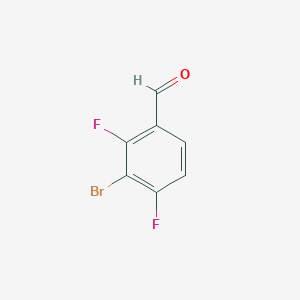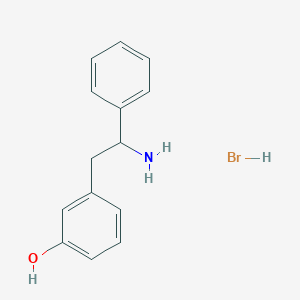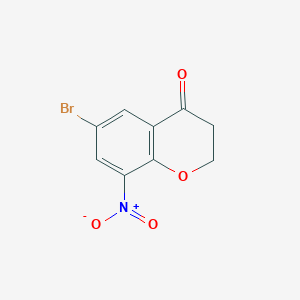![molecular formula C8H4BrClF3N3 B1378501 3-(ブロモメチル)-8-クロロ-6-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン CAS No. 1616500-70-9](/img/structure/B1378501.png)
3-(ブロモメチル)-8-クロロ-6-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン
説明
Triazolopyridines are a class of compounds that contain a triazole ring fused with a pyridine ring . They are part of a larger class of compounds known as azoles, which are nitrogen-containing heterocycles . These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Synthesis Analysis
The synthesis of triazolopyridines often involves multi-step reactions. For example, an efficient and convenient synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
The molecular structure of triazolopyridines is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structure of “3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” would include additional functional groups attached to this basic structure.Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridines can vary depending on their specific structure. For example, some triazolopyridines have been found to have melting points in the range of 188–189 °C .科学的研究の応用
抗菌活性
トリアゾロ[4,3-a]ピリジン誘導体は、問題の化合物も含め、その抗菌特性について研究されてきました。 これらの化合物は、細菌感染症の治療において可能性を示しており、抗生物質耐性に対する懸念が高まっていることを考えると非常に重要です .
抗糖尿病活性
トリアゾロ[4,3-a]ピリジン骨格は、2型糖尿病の治療に使用されるシタグリプチンリン酸塩における重要な薬理フォアです。 この化合物の誘導体に関する研究は、新しい抗糖尿病薬の開発につながる可能性があります .
抗血小板凝集
トリアゾロ[4,3-a]ピリジン構造を持つ化合物は、抗血小板凝集活性と関連付けられています。 この用途は、血栓症の予防において重要です .
抗真菌活性
トリアゾロ[4,3-a]ピリジン誘導体の抗真菌特性は、特に真菌感染症が既存の治療法に耐性を持つようになっているため、新しい抗真菌薬の開発のための候補となっています .
抗マラリア活性
研究では、トリアゾロ[4,3-a]ピリジン誘導体を抗マラリア薬で使用することも検討されています。 これは、マラリアに対するより効果的な治療法を作る上で特に重要です .
抗結核活性
結核は依然として世界的な健康問題であり、トリアゾロ[4,3-a]ピリジン誘導体は、潜在的な抗結核剤として有望視されています .
抗けいれん特性
この化合物の構造は、抗けいれん特性に関連しており、てんかんやその他の発作性疾患の治療に役立つ可能性があります .
キナーゼ阻害と抗増殖活性
[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体は、c-Met/VEGFR-2などのキナーゼを阻害する能力と、さまざまな癌細胞株に対する抗増殖活性について評価されています .
これらの用途はそれぞれ、化合物が重要な科学的および治療的意味合いを持つ可能性のある、独自の研究分野を表しています。
各用途と実施された研究の詳細については、提供された参考文献を参照してください。
作用機序
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
Similar compounds have shown to inhibit the growth of cancer cells by interacting with their targets and inhibiting their function . For instance, compound 17l, a [1,2,4]triazolo[4,3-a]pyrazine derivative, was found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Biochemical Pathways
Similar compounds have shown to affect the intracellular signaling pathways of cancer cells . For instance, compound 17l was found to intervene on intracellular c-Met signaling of A549 cells .
Pharmacokinetics
For instance, compound 17l, a [1,2,4]triazolo[4,3-a]pyrazine derivative, was found to have low hemolytic toxicity .
Result of Action
Similar compounds have shown to have antiproliferative activities against cancer cell lines . For instance, compound 17l was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Action Environment
It is known that various factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
将来の方向性
Given the wide range of biological activities exhibited by triazolopyridines, there is ongoing interest in the synthesis of new derivatives and the exploration of their potential as therapeutic agents . Future research may focus on optimizing the synthesis process, exploring new biological targets, and conducting detailed studies of their mechanism of action.
生化学分析
Biochemical Properties
3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell signaling pathways . The compound’s interactions with these biomolecules are primarily through binding to the active sites, leading to inhibition or modulation of enzyme activity. Additionally, it has been observed to interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Cellular Effects
The effects of 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by targeting specific kinases involved in growth and survival pathways . It also affects bacterial cells by increasing membrane permeability and causing leakage of cytoplasmic contents, ultimately leading to cell death .
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as c-Met kinase by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to downstream effects on cell signaling and gene expression, contributing to its anticancer and antibacterial properties. The compound’s structure allows it to form stable interactions with target proteins, enhancing its efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation products may form under extreme conditions, potentially altering its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and cancer cell proliferation .
Dosage Effects in Animal Models
The effects of 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity . At higher doses, toxic effects may be observed, including damage to healthy tissues and organs. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic benefits .
Metabolic Pathways
3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cell membranes and accumulate in target tissues.
Subcellular Localization
The subcellular localization of 3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is critical for its activity and function. The compound has been observed to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy and specificity in modulating cellular functions.
特性
IUPAC Name |
3-(bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3N3/c9-2-6-14-15-7-5(10)1-4(3-16(6)7)8(11,12)13/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJONKJSIZOVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)



![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)
